REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([CH3:6])([CH3:5])[CH3:4].[CH2:7]1[CH2:13][S:10](=[O:12])(=[O:11])[O:9][CH2:8]1>CC(C)=O>[CH3:1][N:2]([CH2:8][CH2:7][CH2:13][S:10]([OH:12])(=[O:11])=[O:9])[C:3]([CH3:6])([CH3:5])[CH3:4]
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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CNC(C)(C)C
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
The solid material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone (2×25 mL)
|
Type
|
STIRRING
|
Details
|
The suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 seconds
|
Duration
|
30 s
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (50° C.)
|
Type
|
CUSTOM
|
Details
|
to afford compound EN (2.9 g, 65%)
|
Name
|
|
Type
|
|
Smiles
|
CN(C(C)(C)C)CCCS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |